molecular formula C13H7ClF3N5O B3470615 N~2~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B3470615
M. Wt: 341.67 g/mol
InChI Key: JRYBZAWYVLSXEK-UHFFFAOYSA-N
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Description

N~2~-[4-Chloro-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure combining a triazole ring fused with a pyrimidine ring, which is further substituted with a chlorophenyl and a trifluoromethyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-Chloro-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate triazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process includes the preparation of intermediate compounds, followed by their cyclization and functionalization to yield the final product. The use of microwave irradiation has been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-Chloro-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydride and potassium carbonate, as well as solvents like dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve heating the reaction mixture to temperatures ranging from 80°C to 150°C .

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidine derivatives, which exhibit enhanced biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of N2-[4-Chloro-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4-Chloro-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of a triazole and pyrimidine ring system, along with the presence of a chlorophenyl and trifluoromethyl group. This unique structure contributes to its enhanced biological activities and potential for therapeutic applications .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N5O/c14-9-3-2-7(6-8(9)13(15,16)17)19-11(23)10-20-12-18-4-1-5-22(12)21-10/h1-6H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYBZAWYVLSXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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